molecular formula C10H10BrNO3 B13473461 Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate

Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate

Cat. No.: B13473461
M. Wt: 272.09 g/mol
InChI Key: KOSIKXMJUFSSCJ-UHFFFAOYSA-N
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Description

Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate is an organic compound with the molecular formula C10H10BrNO2. This compound features a cyclopropane ring substituted with a carboxylate ester group and a 6-bromopyridin-3-yloxy group. It is a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature .

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

methyl 1-(6-bromopyridin-3-yl)oxycyclopropane-1-carboxylate

InChI

InChI=1S/C10H10BrNO3/c1-14-9(13)10(4-5-10)15-7-2-3-8(11)12-6-7/h2-3,6H,4-5H2,1H3

InChI Key

KOSIKXMJUFSSCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)OC2=CN=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate typically involves the reaction of 6-bromopyridine-3-methanol with cyclopropanecarboxylic acid under esterification conditions. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and purification systems can optimize the reaction conditions and minimize impurities. The process typically involves the same esterification reaction but on a larger scale with more stringent control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridines.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring and a bromopyridine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications .

Biological Activity

Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate is a compound with significant biological activity, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H12_{12}BrN1_{1}O2_{2}
  • CAS Number : 1346539-47-6

The compound features a cyclopropane ring with a brominated pyridine moiety, contributing to its unique biological properties.

The compound is known to interact with various biological targets, including:

  • Kinases : It has been shown to inhibit specific kinases such as GSK-3β, which plays a crucial role in numerous cellular processes including metabolism and cell proliferation .
  • Inflammatory Pathways : Research indicates that it can modulate inflammatory responses by affecting cytokine production in microglial cells, suggesting potential applications in neuroinflammatory conditions .

Antiproliferative Effects

Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HT-22 (Neuronal)10Inhibition of GSK-3β
BV-2 (Microglial)15Modulation of inflammatory cytokines

These results indicate that the compound may be effective in targeting cancer cells while sparing normal cells at lower concentrations.

Anti-inflammatory Activity

The compound's ability to reduce nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells has been documented. The following table summarizes its effects on inflammatory markers:

Concentration (µM)NO Levels (µM)IL-6 Levels (pg/mL)
1DecreasedDecreased
10DecreasedNo significant change

This suggests that this compound may play a role in managing neuroinflammation .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • GSK-3β Inhibition : A study reported that derivatives of this compound exhibited potent inhibition of GSK-3β with IC50 values ranging from 8 nM to over 1000 nM depending on structural modifications. The most active compounds featured cyclopropyl substituents .
  • Neuroprotection : In animal models, this compound demonstrated protective effects against neurodegeneration by reducing oxidative stress markers .
  • Pest Control Applications : The compound has also been explored for its efficacy in pest control, particularly against agricultural pests, indicating its versatility beyond medicinal chemistry .

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